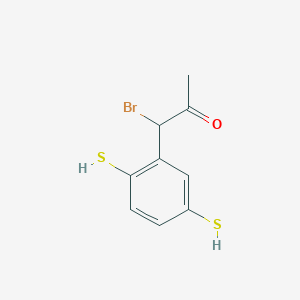

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one

Description

The compound "1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one" features a propan-2-one backbone substituted with a bromine atom and a 2,5-dimercaptophenyl group. Structural analogs in the literature, such as brominated propanones with hydroxy or methoxy substituents, may offer indirect insights (see Comparison section below) .

Properties

Molecular Formula |

C9H9BrOS2 |

|---|---|

Molecular Weight |

277.2 g/mol |

IUPAC Name |

1-[2,5-bis(sulfanyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrOS2/c1-5(11)9(10)7-4-6(12)2-3-8(7)13/h2-4,9,12-13H,1H3 |

InChI Key |

DLGBIKAQBFEXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)S)S)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 1-(2,5-dimercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The mercapto groups can be oxidized to form disulfides or reduced to form thiols.

Condensation Reactions: The propanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as hydrogen peroxide or potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and mercapto groups play crucial roles in its reactivity and binding affinity . The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed based on substituents, molecular properties, and synthesis routes:

Table 1: Comparison of Brominated Propanone Derivatives

Key Observations

Substituent Effects: Mercapto vs. Hydroxy/Methoxy: While the target compound contains -SH groups, analogs like the dihydroxy derivative (C₁₆H₁₃BrO₄) exhibit strong hydrogen-bonding capacity, as evidenced by IR peaks at 3340 cm⁻¹ (O-H stretch) . Mercapto groups (-SH) would likely show similar IR absorption but with distinct reactivity (e.g., higher nucleophilicity).

Synthetic Routes: Brominated propanones are often synthesized via Friedel-Crafts acylation or palladium-catalyzed coupling. For example, compounds in were prepared using 1-(triphenylphosphoranylidene)propan-2-one and benzaldehyde derivatives under catalytic hydrogenation (10% Pd-C) . Similar methods might apply to the target compound.

Physical Properties: Melting points for dihydroxy-substituted analogs (160–162°C) are higher than typical propanones, likely due to intermolecular hydrogen bonding. Bromine’s steric bulk may further influence melting behavior.

Applications: Brominated propanones are frequently intermediates in pharmaceuticals or agrochemicals. For instance, the dihydroxy derivative in was synthesized as part of a diarylheptanoid library for biological screening .

Biological Activity

Overview of 1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one

1-Bromo-1-(2,5-dimercaptophenyl)propan-2-one is an organobromine compound that features a bromine atom and a propanone functional group. The presence of the 2,5-dimercaptophenyl moiety suggests potential biological activity due to the reactivity of thiol groups.

Chemical Structure

The molecular formula can be represented as . The structure includes:

- A bromine atom (Br)

- A ketone group (C=O)

- Two thiol (–SH) groups attached to a phenyl ring

Biological Activity

Antioxidant Properties : Compounds containing thiol groups are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is crucial in various biological systems.

Antimicrobial Activity : Thiol-containing compounds often exhibit antimicrobial properties. The mechanism typically involves the disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity : Some studies indicate that organobromine compounds can induce cytotoxic effects in cancer cells. This property may be attributed to their ability to form reactive intermediates that interact with cellular macromolecules.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study demonstrated that thiol compounds effectively reduced lipid peroxidation in vitro, suggesting potential protective effects against cellular damage.

-

Antimicrobial Testing :

- In vitro tests showed that derivatives of thiol compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Cytotoxic Effects :

- Research indicated that certain brominated compounds could induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS).

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.